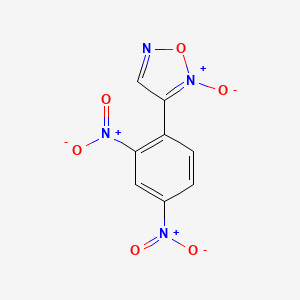
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dinitrophenyl family, which is characterized by the presence of two nitro groups attached to a phenyl ring. The compound has significant applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves the nitration of phenol derivatives followed by cyclization reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones to form hydrazones, which are then oxidized to yield the desired oxadiazolium compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted phenyl derivatives. These products have significant applications in different scientific and industrial fields .
Applications De Recherche Scientifique
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting carbonyl compounds.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in targeting metabolic pathways.
Industry: Utilized in the production of dyes, pesticides, and explosives due to its reactive nature.
Mécanisme D'action
The compound exerts its effects primarily through its ability to uncouple oxidative phosphorylation. It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce ATP. This leads to the rapid loss of ATP as heat, which can be harnessed for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and in biochemical studies.
2,4-Dinitro-o-cresol: Used as a herbicide and pesticide.
Uniqueness
3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazolium ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
91416-48-7 |
|---|---|
Formule moléculaire |
C8H4N4O6 |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
3-(2,4-dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C8H4N4O6/c13-10(14)5-1-2-6(7(3-5)11(15)16)8-4-9-18-12(8)17/h1-4H |
Clé InChI |
QEHKWAIOJHSUIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=[N+](ON=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


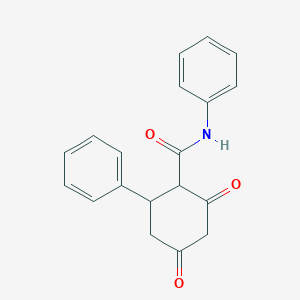
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
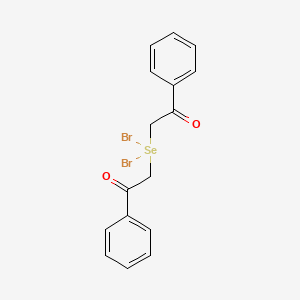
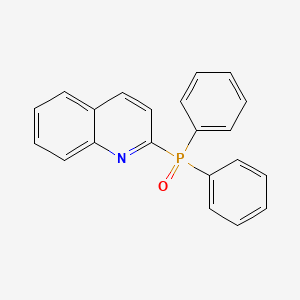
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
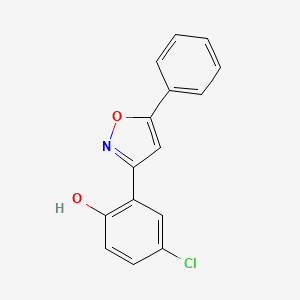
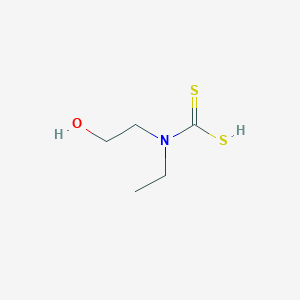
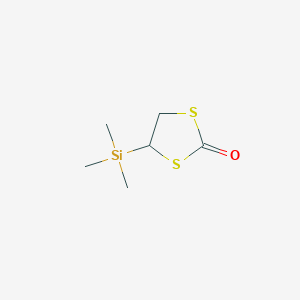
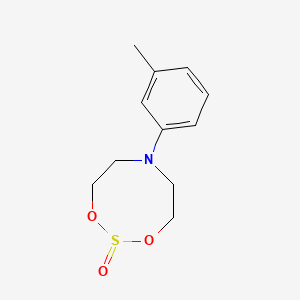
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)

